[(4-Fluorophenyl)sulfonyl]acetonitrile
Description
Overview of Fluorinated Organic Compounds in Scientific Disciplines
The introduction of fluorine into organic molecules has become a cornerstone of modern molecular design across numerous scientific disciplines, most notably in pharmaceutical and agrochemical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a parent compound. In medicinal chemistry, for instance, the strategic incorporation of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter the acidity of nearby functional groups, thereby modulating a molecule's interaction with biological targets. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the transformative impact of this element in drug discovery.
Significance of Sulfonyl and Acetonitrile (B52724) Moieties in Chemical Synthesis and Biological Activity
The sulfonyl group (—SO₂—) is a critical functional group in medicinal chemistry and organic synthesis. Its tetrahedral geometry and ability to act as a hydrogen bond acceptor allow it to form strong interactions with biological receptors. Compounds containing a sulfonyl group, such as sulfonamides, are a well-established class of therapeutic agents. The stability of the sulfonyl group often imparts metabolic resistance to molecules, prolonging their duration of action.
The acetonitrile moiety (—CH₂CN) is a versatile building block in organic synthesis. The nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to a wide array of chemical structures. mdpi.com Furthermore, the methylene (B1212753) protons adjacent to the nitrile are acidic, allowing for the formation of a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. mdpi.com This reactivity makes acetonitrile and its derivatives valuable synthons for constructing complex molecular frameworks. researchgate.net
Research Trajectory and Current State of Knowledge on [(4-Fluorophenyl)sulfonyl]acetonitrile
This compound, also known by its IUPAC name 2-((4-fluorophenyl)sulfonyl)acetonitrile, is primarily recognized as a specialized chemical intermediate. While extensive research on its direct biological activities is not widely documented, its value lies in its utility as a building block for more complex molecules. The combination of the electron-withdrawing sulfonyl group and the adjacent nitrile functionality makes the methylene bridge particularly acidic and reactive for nucleophilic substitution and addition reactions.
The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide (B99878), 2-(4-fluorophenyl)sulfanylacetonitrile, or from 4-fluorothiophenol (B130044). Its application as a reactant is highlighted in patent literature, where it is used in the synthesis of 3-substituted 2-amino-indole derivatives. In these syntheses, this compound is reacted with other molecules in the presence of a palladium catalyst, demonstrating its role in advanced, metal-catalyzed cross-coupling reactions to create scaffolds of interest for medicinal chemistry. This indicates that the current state of knowledge positions this compound as a key reagent for constructing molecules with potential therapeutic applications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 32083-66-2 |
| Molecular Formula | C₈H₆FNO₂S |
| Molecular Weight | 199.21 g/mol |
| Melting Point | 87-89 °C |
| Boiling Point | 390.5 °C at 760 mmHg |
| Appearance | White solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXJZTLPEMITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340572 | |
| Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32083-66-2 | |
| Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorobenzenesulfonyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Fluorophenyl Sulfonyl Acetonitrile
Synthetic Routes to the Core Structure
The core structure of [(4-Fluorophenyl)sulfonyl]acetonitrile consists of a 4-fluorophenylsulfonyl group attached to an acetonitrile (B52724) moiety. The formation of this sulfonylacetonitrile framework is the key challenge in its synthesis.
Traditionally, the synthesis of β-ketosulfones, a class of compounds to which sulfonylacetonitriles belong, has been a focus of organic synthesis. These compounds are valuable synthons due to the acidic nature of the α-carbon, making them useful nucleophiles in a variety of organic transformations. General synthetic strategies for sulfonylacetonitriles often involve the reaction of a sulfonylating agent with a source of the cyanomethyl group.
One common classical approach involves the reaction of a sodium sulfinate with an α-haloacetonitrile. For the specific synthesis of this compound, this would involve the reaction of sodium 4-fluorophenylsulfinate with chloroacetonitrile (B46850) or bromoacetonitrile.
A photoinduced, metal-free method for the synthesis of 2-sulfonylacetonitriles has also been reported. rsc.org This approach involves the insertion of sulfur dioxide with aryl iodides and 3-azido-2-methylbut-3-en-2-ol under ultraviolet irradiation at room temperature. rsc.org In this process, an aryl radical is generated from the aryl iodide, which then undergoes sulfonylation via the insertion of sulfur dioxide to form an arylsulfonyl radical intermediate. This intermediate then reacts to produce the desired 2-(arylsulfonyl)acetonitrile. rsc.org This method is notable for its mild reaction conditions and broad substrate scope, tolerating various functional groups. rsc.org
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These often involve the use of alternative energy sources like microwave irradiation or the use of catalytic systems to improve reaction efficiency and reduce waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times and, in many cases, improve product yields. nih.govarkat-usa.org The application of microwave irradiation to the synthesis of sulfonamides and sodium sulfonates, which are precursors to sulfonyl chlorides, has been demonstrated to be highly efficient. nih.gov For instance, the conversion of various bromides to sodium sulfonates can be achieved with significantly improved yields and dramatically shorter reaction times under microwave heating compared to conventional heating methods. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this technology to related sulfonated compounds suggests its potential applicability. nih.govarkat-usa.orgumich.eduresearchgate.net The general principle would involve reacting a suitable 4-fluorophenylsulfonyl precursor with a cyanomethylating agent under microwave irradiation, likely in a sealed vessel to allow for heating above the solvent's boiling point.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days nih.govarkat-usa.org | Minutes nih.gov |
| Yield | Moderate nih.gov | Often higher nih.govarkat-usa.org |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Bulk heating | Direct molecular heating |
This table provides a general comparison based on literature for related compounds.
Copper-catalyzed reactions have gained prominence in organic synthesis due to the low cost and low toxicity of copper catalysts compared to other transition metals. Copper-catalyzed cyanomethylation represents a direct approach to introduce the cyanomethyl group. nih.govresearchgate.net These reactions can be applied to various substrates, including imines and α,β-unsaturated compounds, using acetonitrile or its derivatives as the cyanomethyl source. nih.gov A copper-catalyzed oxidative coupling of aromatic alcohols and acetonitrile to form β-ketonitriles has been reported, utilizing oxygen as the terminal oxidant. organic-chemistry.org This suggests a potential route where a suitable 4-fluorophenyl precursor could undergo a copper-catalyzed reaction with acetonitrile to yield this compound. The development of a novel oxidative system (CuCl2/TEMPO/Cs2CO3) has been shown to be effective for the cyanomethylation of tetrahydroisoquinolines with acetonitrile. dntb.gov.ua
| Catalyst System | Substrate Type | Cyanomethyl Source | Key Features |
| Cu(OAc)2 | Imines | Acetonitrile | Synthesis of arylacrylonitriles and β,γ-unsaturated nitriles. nih.gov |
| Copper Catalyst | Aromatic Alcohols | Acetonitrile | Green, practical, and convenient method. organic-chemistry.org |
| CuCl2/TEMPO/Cs2CO3 | Tetrahydroisoquinolines | Acetonitrile | Mild reaction conditions, good yields. dntb.gov.ua |
This table summarizes various copper-catalyzed cyanomethylation systems.
The synthesis of this compound is critically dependent on the availability of suitable precursors. The synthesis of 4-fluorothiophenol (B130044) derivatives is a key step in accessing the 4-fluorophenylsulfonyl moiety.
4-Fluorothiophenol is a key intermediate that can be oxidized to the corresponding sulfonyl chloride or sulfinate, which are direct precursors for the synthesis of this compound. Several methods for the synthesis of 4-fluorothiophenol have been reported.
One advantageous process involves a multi-step reaction starting from 4-fluorobenzenesulphonyl chloride. google.comjustia.com This process includes the reaction of 4-fluorobenzenesulphonyl chloride with a sodium hydrogen sulphite solution to form a solution of sodium 4-fluorobenzenesulphinate. google.comjustia.com This solution is then reduced with sulphur dioxide to yield 4,4'-difluorodiphenyl disulphide. google.comjustia.com Finally, the disulphide is reacted with sodium borohydride (B1222165) in a water-miscible inert organic solvent to produce the sodium salt of 4-fluorothiophenol, which can be acidified to yield 4-fluorothiophenol. google.comjustia.com An older method involves the reduction of 4-fluorobenzenesulphonyl chloride with zinc dust and sulphuric acid, which provides a 72% yield but is less suitable for industrial applications due to the generation of zinc-containing effluent. google.comjustia.comgoogle.com
| Starting Material | Reagents | Key Intermediates | Final Product | Advantages |
| 4-Fluorobenzenesulphonyl chloride | 1. Sodium hydrogen sulphite2. Sulphur dioxide3. Sodium borohydride | Sodium 4-fluorobenzenesulphinate, 4,4'-Difluorodiphenyl disulphide | 4-Fluorothiophenol | High purity and yield. google.comjustia.com |
| 4-Fluorobenzenesulphonyl chloride | Zinc dust, Sulphuric acid | - | 4-Fluorothiophenol | Good yield (72%). google.comjustia.comgoogle.com |
This table outlines synthetic routes to the precursor 4-Fluorothiophenol.
Precursor Synthesis Strategies
Formation of Sulfonyl Chlorides
The preparation of aryl sulfonyl chlorides, such as (4-fluorophenyl)sulfonyl chloride, can be achieved through several established methods. A primary industrial route involves the two-step, one-pot chlorosulfonation of an arene, in this case, fluorobenzene, with chlorosulfuric acid.
Another significant pathway is the conversion of pre-formed sulfonic acids into sulfonyl chlorides. This transformation can be accomplished using various chlorinating agents. Thionyl chloride, often with a catalyst like N,N-dimethylformamide (DMF), is commonly employed, although this can require elevated temperatures. researchgate.net Other reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride have also been used, sometimes in solvents such as acetonitrile, but may necessitate heating to around 70°C. crdeepjournal.org More recent developments have introduced milder and more efficient chlorinating agents like 2,4,6-trichloro-1,3,5-triazine (TCT) and its analogue TAPC, which can convert sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. phasetransfercatalysis.com
The Sandmeyer-type reaction, modified by Meerwein, presents another viable route. nih.gov This process involves the diazotization of an aniline (B41778) (e.g., 4-fluoroaniline) with nitrous acid, followed by a reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper salt catalyst. nih.gov This method is particularly useful for introducing the sulfonyl chloride group onto a pre-functionalized aromatic ring.
The table below summarizes various reagents used for converting aryl sulfonic acids to aryl sulfonyl chlorides.
| Chlorinating Agent | Typical Conditions | Reference |
| Thionyl Chloride (SOCl₂) / DMF | Heating | researchgate.netcrdeepjournal.org |
| Phosphorus Pentachloride (PCl₅) | Heating (55-60°C) | crdeepjournal.org |
| Phosphoryl Chloride (POCl₃) | Heating (~70°C) in Acetonitrile | crdeepjournal.org |
| TAPC | Room Temperature, Solvent-Free | phasetransfercatalysis.com |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Reflux in Acetone | crdeepjournal.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms underlying the reactions of this compound is key to controlling its synthetic applications.
Radical Processes in C-C and C-X Bond Formation
The sulfonylacetonitrile moiety can participate in radical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. One documented example involves a derivative of this compound in an oxidative radical cyclization. In this process, a linear β-ketosulfone, 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-2-nitrobenzonitrile, undergoes a manganese(III) acetate (B1210297) mediated reaction with an alkene to form a 4,5-dihydrofuran scaffold. phasetransfercatalysis.com This transformation proceeds through the formation of a radical at the α-carbon of the β-ketosulfone, which then adds to the alkene, followed by an intramolecular cyclization and oxidation to yield the final heterocyclic product. phasetransfercatalysis.com
More broadly, sulfones can be involved in photoredox-catalyzed reactions. Under visible light irradiation, a photocatalyst can facilitate single-electron transfer (SET) events to generate radical intermediates from sulfone precursors. energy.gov For instance, alkyl radicals, generated from sources like alkyl bis(catecholato)silicates, can add to heteroaromatic sulfones, leading to alkylation via a desulfonative pathway. researchgate.net While not specifically demonstrated with this compound, these mechanisms suggest its potential as a precursor to a stabilized α-cyano-α-sulfonyl radical or as a substrate for radical addition-elimination reactions for C-C bond formation.
Nucleophilic Substitution Reactions
The methylene (B1212753) bridge in this compound is highly activated by the two adjacent electron-withdrawing groups (sulfonyl and nitrile). This acidity allows for easy deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion is a versatile intermediate for forming new carbon-carbon bonds through reactions with various electrophiles.
Alkylation: The α-sulfonyl carbanion can be readily alkylated with alkyl halides. The reaction proceeds via a standard SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. The choice of base and solvent is crucial; strong bases like sodium hydride or potassium tert-butoxide are often used in polar aprotic solvents like THF or DMSO to facilitate the formation of the nucleophile. researchgate.net Polyalkylation can sometimes be a competing process, as the monoalkylated product may still possess an acidic proton, leading to a second alkylation event. acs.org
Acylation: Reaction of the carbanion with acylating agents, such as acyl chlorides or anhydrides, provides a route to β-keto-α-cyanosulfones. This nucleophilic acyl substitution follows an addition-elimination mechanism at the carbonyl carbon of the acylating agent.
Michael Addition: As a soft nucleophile, the α-sulfonyl carbanion can participate in Michael (conjugate) additions to α,β-unsaturated systems like esters, ketones, and nitriles. rsc.org This 1,4-addition creates a new C-C bond at the β-position of the Michael acceptor, generating a new enolate intermediate which is subsequently protonated upon workup.
The table below outlines the types of nucleophilic substitution reactions involving the this compound carbanion.
| Reaction Type | Electrophile Example | Product Type |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-α-cyanosulfone |
| Acylation | Acyl Chloride (RCOCl) | β-Keto-α-cyanosulfone |
| Michael Addition | α,β-Unsaturated Ketone | γ-Acyl-α-cyanosulfone |
Oxidation Reactions for Sulfonyl Group Formation
The sulfonyl group of this compound is typically formed by the oxidation of a precursor sulfide (B99878), (4-fluorophenyl)thioacetonitrile. This transformation requires a robust oxidizing agent, and achieving high selectivity for the sulfone over the intermediate sulfoxide (B87167) is a key consideration.
A variety of oxidation systems are available for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. Its effectiveness is often enhanced by a metal catalyst. crdeepjournal.org For instance, catalysts based on niobium carbide have been shown to efficiently promote the oxidation of sulfides directly to sulfones, whereas tantalum carbide catalysts tend to favor the formation of sulfoxides. organic-chemistry.org Sodium tungstate, in combination with a phase-transfer catalyst, is another effective system for converting sulfides to sulfones using H₂O₂. researchgate.net
Other reagents include Oxone® (potassium peroxymonosulfate), which can selectively oxidize sulfides to either sulfoxides or sulfones depending on the solvent system. rsc.org A combination of urea-hydrogen peroxide (UHP) and phthalic anhydride (B1165640) in ethyl acetate has been reported to cleanly convert sulfides to sulfones without significant formation of the sulfoxide intermediate. acs.org The nitrile group is generally stable under many of these oxidative conditions, though some reagents, like UHP, have the potential to hydrate (B1144303) the nitrile to an amide. phasetransfercatalysis.com
Role of Solvents and Catalysts in Reaction Selectivity and Efficiency
The choice of solvent and catalyst is paramount in directing the outcome and efficiency of reactions involving this compound and its precursors.
In Nucleophilic Substitution: For reactions involving the α-sulfonyl carbanion, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective. libretexts.org These solvents are adept at solvating the counter-ion (e.g., Na⁺ or K⁺) while leaving the carbanion relatively "bare," thereby enhancing its nucleophilicity and increasing the rate of SN2 reactions. libretexts.org In contrast, polar protic solvents can hydrogen-bond with the carbanion, stabilizing it and reducing its reactivity. chemistrysteps.com Phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, are particularly useful in biphasic systems (e.g., aqueous NaOH and an organic solvent). The PTC facilitates the transport of the hydroxide (B78521) or the sulfinate anion into the organic phase, enabling reactions like alkylation to proceed efficiently under mild conditions. crdeepjournal.orgorganic-chemistry.org
In Oxidation Reactions: Catalysts play a crucial role in controlling the selectivity between sulfoxide and sulfone formation. As mentioned, niobium carbide favors sulfone formation with H₂O₂, while tantalum carbide favors the sulfoxide. organic-chemistry.org The choice of catalyst can also prevent unwanted side reactions; for example, certain molybdenum catalysts can selectively oxidize sulfides without epoxidizing co-existing double bonds. researchgate.net The solvent can also dictate selectivity. A notable example is the oxidation of sulfides with Oxone®, where the reaction in ethanol (B145695) yields the sulfoxide, while the reaction in water produces the sulfone. rsc.org For heterogeneous catalytic systems, such as those using titanium dioxide (TiO₂), the crystalline form of the catalyst (anatase vs. rutile) can determine the reaction pathway and product distribution, with anatase favoring sulfone formation and rutile favoring the sulfoxide in photocatalytic oxidations. nih.gov
The following table highlights the influence of solvents and catalysts on reaction outcomes.
| Reaction Type | Solvent/Catalyst System | Effect on Selectivity/Efficiency | Reference |
| Nucleophilic Alkylation | DMSO (Polar Aprotic Solvent) | Enhances nucleophilicity of carbanion | libretexts.org |
| Nucleophilic Alkylation | Phase-Transfer Catalyst | Facilitates reaction in biphasic systems | crdeepjournal.orgorganic-chemistry.org |
| Sulfide Oxidation | Niobium Carbide / H₂O₂ | Selective formation of sulfone | organic-chemistry.org |
| Sulfide Oxidation | Tantalum Carbide / H₂O₂ | Selective formation of sulfoxide | organic-chemistry.org |
| Sulfide Oxidation | Oxone® in Water | Selective formation of sulfone | rsc.org |
| Sulfide Oxidation | Oxone® in Ethanol | Selective formation of sulfoxide | rsc.org |
Chemical Reactivity and Derivatization of 4 Fluorophenyl Sulfonyl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, comprising the cyanomethyl group (-CH2CN), is a key center for chemical derivatization.
α-C(sp3)-H Functionalization Reactions
The protons on the α-carbon (the methylene (B1212753) bridge between the sulfonyl and nitrile groups) of [(4-Fluorophenyl)sulfonyl]acetonitrile are significantly acidic. This increased acidity is due to the powerful electron-withdrawing inductive and resonance effects of both the adjacent sulfonyl (SO2) and nitrile (CN) groups, which stabilize the resulting carbanion (a nitrile-stabilized sulfonyl carbanion). This property facilitates a variety of α-C(sp3)-H functionalization reactions.
Deprotonation by a suitable base generates a nucleophilic carbanion that can react with a range of electrophiles. The direct α-functionalization of alkyl nitriles is often based on their enolate chemistry. nih.govresearchgate.net The activation of C(sp3)−H bonds in alkyl nitriles is an efficient method for incorporating nitrile groups into more complex structures. nih.govresearchgate.net The generation of radicals from the α-hydrogen allows for bond formations that are complementary to those available from the α-nitrile anions. nsf.gov
Table 1: Examples of α-C(sp3)-H Functionalization Reactions
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Alkylation | Alkyl halide (R-X) | α-Substituted sulfonylacetonitrile |
| Aldol Addition | Aldehyde/Ketone | β-Hydroxy sulfonylacetonitrile |
| Michael Addition | α,β-Unsaturated carbonyl | Adduct with a new C-C bond |
This table represents generalized potential reactions based on the known reactivity of activated methylene compounds.
Reactions Involving the Nitrile Group (e.g., Hydrolysis to Amides, Amidoxime (B1450833) Formation)
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org
Hydrolysis to Amides: Like other nitriles, this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide, 2-[(4-Fluorophenyl)sulfonyl]acetamide. pressbooks.publumenlearning.com The reaction proceeds via nucleophilic attack of water on the nitrile carbon, which is often activated by protonation in acidic media. pressbooks.publumenlearning.com The initially formed imidic acid tautomerizes to the more stable amide. chemistrysteps.com While the reaction can proceed further to the carboxylic acid with vigorous heating, controlled conditions can selectively yield the amide. stackexchange.com For instance, a mixture of trifluoroacetic acid (TFA) and sulfuric acid can be used for the selective, single-step conversion of nitriles to amides. researchgate.net
Amidoxime Formation: The reaction of nitriles with hydroxylamine (B1172632) is a common and widely used method for the synthesis of amidoximes. nih.gov This transformation involves the nucleophilic attack of hydroxylamine on the nitrile. nih.gov However, the reaction outcome can be highly sensitive to the conditions and the electronic properties of the substrate.
In a study on a complex nitrile substrate also containing a (4-fluorophenyl)sulfonyl moiety, researchers found that traditional amidoxime synthesis conditions (hydroxylamine hydrochloride with sodium carbonate in ethanol) unexpectedly produced the corresponding amide as the major product in 85% yield. mdpi.com This was attributed to the electronic effect of a nearby nitro group and the influence of the protic solvent. mdpi.com By changing the reaction protocol to potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), the desired amidoxime was successfully obtained in an 80% yield. mdpi.com This highlights the delicate balance of reaction parameters required for this transformation.
Table 2: Influence of Reaction Conditions on Amidoxime vs. Amide Formation
| Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| NH2OH·HCl, Na2CO3 | Ethanol (B145695) | Amide Derivative | 85% | mdpi.com |
Cyanomethylation and Related Transformations
Cyanomethylation involves the introduction of a cyanomethyl (-CH2CN) group into a molecule. This compound can serve as a reagent in transformations analogous to cyanomethylation. Upon deprotonation, it forms a potent nucleophile, the (4-fluorophenyl)sulfonyl-cyanomethyl anion. This anion can add to various electrophiles, effectively transferring the functionalized cyanomethyl moiety.
This reactivity is an extension of the α-C(sp3)-H functionalization, where the stabilized carbanion adds to substrates like aldehydes, imines, or ketones. nih.govmdpi.com For example, organocatalytic methods have been developed for the decarboxylative cyanomethylation of ketones using cyanoacetic acid, yielding β-hydroxynitriles. nih.gov While not using this compound directly, these methods illustrate the principle of adding a cyanomethyl-type nucleophile to a carbonyl group. The presence of the sulfonyl group would modify the reactivity of the cyanomethyl carbanion compared to simpler reagents like deprotonated acetonitrile.
Reactivity of the Sulfonyl Group
The sulfonyl group is generally stable and serves primarily as a powerful electron-withdrawing group and a structural component. However, it can participate in specific chemical reactions.
Nucleophilic Attack on the Sulfonyl Center
The sulfur atom in the sulfonyl group is at a high oxidation state (+6) and is electrophilic. It can be subject to nucleophilic attack. However, in sulfones (R-SO2-R'), the carbon-sulfur bonds are exceptionally strong and resistant to cleavage. Nucleophilic substitution at the tetracoordinate sulfur center is much more common in sulfonyl derivatives with better leaving groups, such as sulfonyl chlorides (R-SO2-Cl). mdpi.comnih.govresearchgate.net
For a sulfone like this compound, cleavage of the C-S bond via nucleophilic attack on the sulfur is challenging and requires harsh conditions or specific reagents. The reaction is generally not a synthetically useful pathway for this class of compounds under standard laboratory conditions. The stability of the sulfonyl group makes it an excellent anchor and activating group for reactions elsewhere in the molecule.
Participation in Annulation Reactions
While the sulfonyl group itself is often a spectator, the entire sulfonylacetonitrile framework can be involved in cyclization or annulation reactions, where a new ring is formed. The sulfonyl group can act as a leaving group in certain transformations or help facilitate the formation of intermediates necessary for cyclization.
A relevant study demonstrated that a β-ketosulfone, specifically 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-2-nitrobenzonitrile, can undergo an annulation reaction. mdpi.com In the presence of manganese(III) acetate (B1210297) and copper(II) acetate, this compound reacted with an alkene (2-methyl-3-phenyl-1-propene) via microwave irradiation to form a substituted 4,5-dihydrofuran ring. mdpi.com In this oxidative radical cyclization, the β-ketosulfone acts as a key precursor to form the heterocyclic product. This showcases how a molecule containing the (4-fluorophenyl)sulfonyl moiety can be a building block in the synthesis of more complex ring systems.
Table 3: Annulation Reaction of a Related β-Ketosulfone
| Reactants | Reagents | Conditions | Product | Reference |
|---|
Reactivity of the Fluorophenyl Moiety
The reactivity of the 4-fluorophenyl group in this compound is significantly influenced by the electronic properties of its substituents: the fluorine atom and the sulfonylacetonitrile group. Both groups are electron-withdrawing, which profoundly impacts the aromatic ring's susceptibility to chemical transformations.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. libretexts.org
The rate and regioselectivity of EAS are heavily dependent on the substituents already present on the benzene (B151609) ring. scielo.org.mx In the case of this compound, the phenyl ring is substituted with two deactivating groups. The sulfonylacetonitrile moiety is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen and nitrogen atoms. The fluorine atom is also deactivating due to its strong inductive electron-withdrawing effect. scielo.org.mx Consequently, the combination of these two groups renders the aromatic ring significantly electron-deficient and therefore highly deactivated towards electrophilic attack.
While reactions like nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) are potent, they would require harsh conditions to proceed on such a deactivated ring. masterorganicchemistry.com Any substitution would be directed to the positions ortho to the fluorine atom and meta to the sulfonylacetonitrile group.
| Substituent Group | Electronic Effect | Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|
| -F (Fluorine) | Inductively withdrawing, resonance donating | Deactivating | Ortho, Para |
| -SO2CH2CN (Sulfonylacetonitrile) | Strongly inductively and resonance withdrawing | Strongly Deactivating | Meta |
Fluorine is the most electronegative element, resulting in a strong inductive electron-withdrawing effect (-I effect) through the carbon-fluorine sigma bond. This effect decreases the electron density of the aromatic ring, contributing to its deactivation towards electrophilic attack. nih.gov However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system through resonance (+R effect). acs.orgrsc.org For fluorine, the inductive effect strongly outweighs the resonance effect, leading to a net deactivation of the ring.
This electronic modulation has several important consequences:
Metabolic Stability : The high bond energy of the C-F bond (approximately 441 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) makes it resistant to metabolic cleavage. nih.gov Furthermore, the deactivation of the aromatic ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. nih.gov
Acidity of Methylene Protons : The electron-withdrawing nature of the 4-fluorophenyl group, in conjunction with the sulfonyl and nitrile groups, increases the acidity of the methylene (-CH₂-) protons, making them more susceptible to deprotonation.
Modulation of Adjacent Groups : The inductive effect of fluorine can reduce the basicity of nearby functional groups, which can influence intermolecular interactions and binding affinities. researchgate.net
| Property | Influence of Fluorine | Underlying Electronic Effect |
|---|---|---|
| Aromatic Ring Reactivity | Decreased (Deactivation) | Strong Inductive Withdrawal (-I) |
| Metabolic Stability | Increased | High C-F Bond Energy & Ring Deactivation |
| Methylene (-CH2-) Acidity | Increased | Inductive Withdrawal (-I) |
| Lipophilicity | Increased | Hydrophobic nature of C-F bond |
Formation of Advanced Derivatives and Analogues
The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of advanced derivatives and analogues with tailored properties.
Altering the substitution pattern on the phenyl ring is a common strategy for optimizing the biological activity and physicochemical properties of a lead compound. For this compound, analogues can be prepared by introducing additional substituents onto the aromatic ring or by changing the position of the existing fluorine atom.
For example, introducing other electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) would further modulate the electronic landscape of the molecule. Such modifications can influence the compound's potency, selectivity, and pharmacokinetic profile. The synthesis of these analogues would typically involve starting with an appropriately substituted thiophenol derivative in the synthetic sequence.
| Analogue Name | Modification | Potential Impact |
|---|---|---|
| [(4-Chlorophenyl)sulfonyl]acetonitrile | Replace -F with -Cl | Alter lipophilicity and electronic properties |
| [(3,4-Difluorophenyl)sulfonyl]acetonitrile | Add a second -F at position 3 | Enhance electron withdrawal and metabolic stability |
| [(4-Fluoro-3-methylphenyl)sulfonyl]acetonitrile | Add a -CH3 group at position 3 | Introduce steric bulk and an electron-donating group |
The sulfonyl (-SO₂-) group acts as a key linker, influencing the geometry and electronic properties of the molecule. Its tetrahedral geometry and ability to act as a hydrogen bond acceptor are significant for molecular interactions. Variations of this linker can lead to analogues with different conformational flexibility and polarity.
Possible modifications include:
Reduction of the Sulfur Center : The sulfonyl group can be reduced to a sulfinyl (-SO-) or a sulfide (B99878) (-S-) linker. This changes the oxidation state, geometry, and hydrogen-bonding capacity of the sulfur atom. For instance, sulfinyl analogues have been explored in other molecular scaffolds to improve metabolic stability. nih.gov
Bioisosteric Replacement : The entire sulfonyl group could be replaced with other functionalities, such as a sulfonamide (-SO₂NR-), amide (-C(O)NR-), or urea (B33335) (-NHC(O)NH-) group. nih.gov These changes would significantly alter the molecule's structural and electronic properties, including its shape and hydrogen bonding potential.
The this compound scaffold is a valuable precursor for the synthesis of complex heterocyclic compounds. The key to this reactivity is the "active methylene" group (-CH₂-) positioned between the electron-withdrawing sulfonyl and nitrile groups. The protons on this carbon are acidic and can be readily removed by a base to generate a stabilized carbanion.
This nucleophilic carbanion can participate in a variety of condensation and cycloaddition reactions to form new rings, a process known as annulation. bris.ac.uk For example, reaction with 1,2- or 1,3-dielectrophiles can lead to the formation of five- or six-membered heterocyclic rings. Nitriles are well-established functional groups used in the synthesis of heterocycles like pyridines. nih.govresearchgate.net
A practical example involves the use of the [(4-fluorophenyl)sulfonyl] moiety in an oxidative radical cyclization. The related linear β-ketosulfone, 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-2-nitrobenzonitrile, undergoes a manganese(III) acetate mediated reaction with an alkene to form a 4,5-dihydrofuran scaffold. mdpi.com This demonstrates how the core structure can be elaborated into more complex heterocyclic systems. Similarly, annulation reactions involving sulfonyl-activated compounds, such as the Hauser-Kraus annulation of sulfonylphthalides, are used to construct fused and spiro-heterocycles. nih.govresearchgate.net
| Reactant Type | Resulting Heterocycle Class | General Reaction Type |
|---|---|---|
| α,β-Unsaturated Ketones | Pyridines, Dihydropyrans | Michael Addition followed by Cyclization |
| 1,2-Dihaloalkanes | Cyclopropanes, Cyclobutanes | Nucleophilic Substitution |
| 1,3-Dielectrophiles | Pyrimidines, Thiazines | Condensation/Cyclization |
| Alkenes/Alkynes | Dihydrofurans, Pyrroles | Radical or [3+2] Cycloaddition |
Applications of 4 Fluorophenyl Sulfonyl Acetonitrile in Organic Synthesis
A Versatile Building Block in the Synthesis of Complex Molecules
The strategic placement of reactive functional groups in [(4-Fluorophenyl)sulfonyl]acetonitrile makes it an invaluable tool for synthetic chemists. The electron-withdrawing nature of the sulfonyl and nitrile groups activates the adjacent methylene (B1212753) bridge, facilitating a variety of chemical transformations. This reactivity is harnessed to construct complex molecular architectures, ranging from life-saving pharmaceuticals to innovative heterocyclic compounds.
An Intermediate in the Synthesis of a New Generation of Pharmaceuticals
The pharmaceutical industry has recognized the potential of this compound as a key intermediate in the synthesis of a range of therapeutic agents. Its structural motifs are frequently incorporated into the core of modern drugs, underscoring its importance in medicinal chemistry.
While multiple synthetic routes to the cholesterol-lowering drug Rosuvastatin have been documented, the core pyrimidine (B1678525) structure is a critical component. nih.govorganic-chemistry.orgjst.go.jp The Julia-Kocienski olefination is a key reaction for constructing the vinyl linkage present in many statins, a reaction that involves a sulfone derivative. researchgate.net Specifically, a sulfone derivative of the pyrimidine core is utilized in a highly stereoselective olefination to form a key intermediate of Rosuvastatin. researchgate.net This highlights the importance of sulfonyl-containing building blocks in the synthesis of this significant pharmaceutical.
| Intermediate | Reaction Type | Significance |
| Sulfone derivative of pyrimidine core | Julia-Kocienski Olefination | Forms the crucial vinyl linkage in Rosuvastatin with high stereoselectivity. |
The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of anticancer agents. nih.gov Research has focused on the synthesis of various pyrazole derivatives that exhibit significant tumor cell growth inhibitory activity. nih.gov The synthesis of these compounds often involves the condensation of a β-keto sulfone with a hydrazine (B178648) derivative. Given the structural features of this compound, it serves as a potential precursor to such β-keto sulfones, which are pivotal in the construction of these biologically active pyrazole rings.
| Compound Class | Synthetic Strategy | Biological Activity |
| Pyrazole derivatives | Condensation of β-keto sulfones with hydrazines | Tumor cell growth inhibition |
A Foundation for the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic systems. For instance, the activated methylene group can participate in condensation reactions with suitable reagents to form substituted pyrimidines. The synthesis of the pyrimidine ring, a core component of numerous bioactive molecules, can be achieved through the condensation of a three-carbon fragment with an amidine or a related species. bu.edu.eg The dicarbonyl-like reactivity of derivatives of this compound makes it an ideal three-carbon component for such cyclization reactions.
A Key Reagent in the Synthesis of Thiazole (B1198619) Derivatives
Thiazole rings are another important class of heterocycles found in many biologically active compounds. The Hantzsch thiazole synthesis, a classic method for preparing these structures, involves the reaction of an α-haloketone with a thioamide. ijper.org While a direct application of this compound in the Hantzsch synthesis is not explicitly detailed, its activated methylene group can be readily functionalized to an α-halomethyl sulfone, a key synthon for this reaction.
Furthermore, the Gewald reaction provides a route to 2-aminothiophenes, which are versatile precursors for thiazole synthesis. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur. The nitrile group and the activated methylene group in this compound make it a suitable candidate for participation in Gewald-type reactions, leading to highly functionalized thiophenes that can be further elaborated into thiazole derivatives.
| Reaction | Reactants | Product |
| Hantzsch Thiazole Synthesis | α-Haloketone (or equivalent) + Thioamide | Thiazole |
| Gewald Reaction | Carbonyl Compound + Activated Nitrile + Sulfur | 2-Aminothiophene |
A Versatile Precursor for the Formation of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org this compound, while not a direct precursor in this classic transformation, can be chemically modified to generate the corresponding sulfonyl chloride. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to the sulfonyl chloride. This multi-step process allows for the incorporation of the (4-fluorophenyl)sulfonyl moiety into a diverse array of sulfonamide-containing molecules.
Role in Catalysis and Reaction Development
Detailed studies on the role of this compound in catalysis and reaction development are not readily found in the surveyed scientific literature.
Ligand Precursor in Metal-Catalyzed Reactions
There is no specific information available in scientific literature to suggest that this compound has been utilized as a ligand precursor in metal-catalyzed reactions. While nitrile-containing compounds can, in principle, coordinate to metal centers, specific examples or studies involving this compound in such a capacity have not been reported.
Reagent in Stereoselective Transformations
No documented instances of this compound being used as a key reagent in stereoselective transformations were identified in the reviewed literature. Research on asymmetric synthesis utilizing this compound as a substrate or catalyst component appears to be unpublished.
Advanced Materials Applications
Information regarding the application of this compound in the field of advanced materials is not present in the available scientific and technical databases.
Precursor for Functional Polymers and Coatings
There are no available studies or patents that describe the use of this compound as a monomer or precursor for the synthesis of functional polymers or coatings. The potential for this compound to be incorporated into polymeric structures has not been explored in the published literature.
Computational and Theoretical Studies of 4 Fluorophenyl Sulfonyl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For [(4-Fluorophenyl)sulfonyl]acetonitrile, a comprehensive understanding of its behavior at the molecular level can be achieved through various computational methods. These theoretical studies provide valuable insights that complement experimental findings and aid in the rational design of new chemical entities.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the molecular geometry and electronic properties of molecules with a high degree of accuracy. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would be utilized to determine its optimized molecular structure in the ground state.
Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-S | Data not available | O-S-O | Data not available |
| S=O | Data not available | C-S-O | Data not available |
| C-F | Data not available | F-C-C | Data not available |
| C≡N | Data not available | S-C-C | Data not available |
| C-C (ring) | Data not available | C-C-N | Data not available |
| C-H | Data not available |
Note: Specific values are dependent on the computational level and have not been reported in the available literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized on the fluorophenyl ring and the sulfonyl group, while the LUMO would likely be distributed over the acetonitrile (B52724) moiety. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Potential (µ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: Specific values are dependent on the computational level and have not been reported in the available literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the acetonitrile group, indicating these as the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the fluorophenyl ring would exhibit a positive potential, making them susceptible to nucleophilic interactions.
Spectroscopic Data Interpretation through Computational Modeling
Computational modeling plays a vital role in the interpretation of experimental spectroscopic data. By simulating the vibrational spectra (FT-IR and Raman), it is possible to assign the observed vibrational bands to specific molecular motions.
Prediction and Assignment of Vibrational Frequencies (FT-IR, Raman)
Theoretical calculations of vibrational frequencies are typically performed using DFT methods. The calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode.
For this compound, the calculated FT-IR and Raman spectra would show characteristic vibrational modes for the sulfonyl group (symmetric and asymmetric SO₂ stretching), the fluorophenyl ring (C-F stretching, C-C stretching, and C-H bending modes), and the acetonitrile group (C≡N stretching and CH₂ bending modes). A comparison between the computed and experimental spectra would allow for a definitive assignment of the observed vibrational bands.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| SO₂ asymmetric stretching | Data not available |
| SO₂ symmetric stretching | Data not available |
| C≡N stretching | Data not available |
| C-F stretching | Data not available |
| C-C stretching (ring) | Data not available |
| CH₂ bending | Data not available |
Note: Specific values are dependent on the computational level and have not been reported in the available literature.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of molecules. By predicting the resonance frequencies of atomic nuclei in a magnetic field, these calculations can aid in the interpretation of experimental NMR spectra. For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the chemical shifts of its constituent atoms, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N.
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. A typical approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-S) | 135.2 | - |
| C2/C6 (C-F) | 116.8 | 7.35 |
| C3/C5 | 130.1 | 8.05 |
| C4 (C-F) | 165.4 (d, J=255 Hz) | - |
| CH₂ | 45.7 | 4.30 |
| CN | 114.5 | - |
Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.
The calculated chemical shifts are then compared with experimental data, if available, to validate the computed structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering valuable insights into its conformational landscape. For this compound, MD simulations can reveal the preferred orientations of the fluorophenyl and sulfonylacetonitrile groups relative to each other.
These simulations are performed by solving Newton's equations of motion for the atoms of the molecule, using a force field to describe the potential energy of the system. The simulation trajectory provides information on the accessible conformations and the energetic barriers between them. Analysis of the dihedral angles, such as the C-S-C-C angle, can identify the most stable rotamers.
Table 2: Key Dihedral Angles and Their Populations from a Hypothetical MD Simulation
| Dihedral Angle | Angle Range (degrees) | Population (%) |
| C(aryl)-S-CH₂-CN | -60 to -90 | 45 |
| C(aryl)-S-CH₂-CN | 150 to 180 | 35 |
| C(aryl)-S-CH₂-CN | 60 to 90 | 20 |
Note: This data is illustrative and represents the type of information that would be generated from an MD simulation.
The results of such simulations are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate its reactivity, such as the acidity of the α-proton and its susceptibility to nucleophilic or electrophilic attack.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides key information about the feasibility of a proposed reaction pathway and the heights of the activation barriers. Methods like DFT are commonly used to locate transition state structures and calculate activation energies. For example, the deprotonation of the methylene (B1212753) group adjacent to the sulfonyl and nitrile groups can be studied computationally to predict its pKa value.
Structure-Activity Relationship (SAR) Studies via Computational Methods
In the context of drug discovery, computational methods are frequently used to establish structure-activity relationships (SAR). While specific biological activities for this compound are not detailed here, one can outline the computational approach to such a study.
If a particular biological activity were identified, a library of related compounds would be designed by modifying the structure of this compound. For each analog, various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated.
Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these descriptors with the observed biological activity. These models, often based on statistical methods like multiple linear regression or machine learning algorithms, can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs.
Table 3: Hypothetical QSAR Data for Analogs of this compound
| Compound | logP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| This compound | 1.85 | 4.5 | 10.2 |
| [(4-Chlorophenyl)sulfonyl]acetonitrile | 2.15 | 4.3 | 8.5 |
| [(4-Methoxyphenyl)sulfonyl]acetonitrile | 1.60 | 5.1 | 15.8 |
Note: This table presents a simplified, hypothetical example of data used in a QSAR study.
These computational SAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Structural Elucidation Methods
Structural elucidation moves beyond simple confirmation to provide a detailed three-dimensional understanding of the molecule. Techniques in this category map the precise connectivity of atoms and their arrangement in space.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of structure by mapping electron density to generate a three-dimensional model of the molecule and its packing within a crystal lattice.
While a specific crystal structure for [(4-Fluorophenyl)sulfonyl]acetonitrile is not available in the cited literature, analysis of the closely related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, offers significant insight into the likely structural characteristics. researchgate.net In this analog, the molecule crystallizes in the triclinic system with the P-1 space group. researchgate.net The structure reveals that the benzene (B151609) ring and the acetonitrile (B52724) group are nearly coplanar. researchgate.net The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules into layers. researchgate.net It is highly probable that this compound would exhibit similar planar characteristics and engage in comparable intermolecular interactions, with the fluorine atom potentially participating in weak hydrogen bonding or other non-covalent interactions.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉NO₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5599 (2) |
| b (Å) | 8.0942 (3) |
| c (Å) | 10.4284 (4) |
| α (°) | 86.748 (2) |
| β (°) | 84.145 (2) |
| γ (°) | 75.052 (2) |
| Volume (ų) | 450.41 (3) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of nuclei, advanced two-dimensional (2D) techniques are required to assemble the complete molecular structure.
For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal proton-proton couplings, for instance, between the adjacent aromatic protons on the 4-fluorophenyl ring.
HSQC: Would correlate each proton with its directly attached carbon atom, unambiguously assigning the ¹³C signals for the methylene (B1212753) group and the aromatic C-H carbons.
HMBC: Would show correlations between protons and carbons separated by two or three bonds. This is crucial for confirming the connectivity of the major fragments: correlations would be expected from the methylene protons to the nitrile carbon and the sulfonyl-bearing aromatic carbon, definitively linking the three core components of the molecule.
Furthermore, ¹⁹F NMR would show a characteristic signal for the fluorine atom, with its chemical shift and coupling to adjacent protons providing additional structural confirmation. nih.gov Solid-State NMR could also be used to study the compound in its crystalline form, providing information on molecular packing and identifying the presence of different polymorphs.
| Experiment | Expected Key Correlations |
|---|---|
| COSY | Between ortho and meta protons on the fluorophenyl ring. |
| HSQC | -CH₂- protons to the -CH₂- carbon. -Aromatic C-H protons to their respective carbons. |
| HMBC | -CH₂- protons to the -C≡N carbon. -CH₂- protons to the C-S carbon of the aromatic ring. |
| ¹⁹F-¹H HOESY | Correlation between the fluorine atom and the ortho protons on the aromatic ring. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov
For this compound, HRMS would be used to confirm its molecular formula, C₈H₆FNO₂S. The experimentally measured mass would be compared to the theoretical (calculated) exact mass. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the elemental composition, a critical piece of data for verifying the identity of a newly synthesized compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆FNO₂S |
| Theoretical Exact Mass [M+H]⁺ | 200.01580 u |
| Expected Experimental Mass | 200.01580 ± 0.001 u (for 5 ppm accuracy) |
| Primary Use | Unambiguous confirmation of elemental composition. |
Chromatographic and Separation Techniques for Purity and Analysis
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity level.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally sensitive organic compounds. A typical analysis for this compound would employ a reversed-phase method. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. shimadzu.comresearchgate.net
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the detected peaks, typically using a UV-Vis detector set to a wavelength where the aromatic ring strongly absorbs.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Purpose | Quantification of purity, identification of impurities. |
Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. nih.gov The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.
Given the melting point of 87 °C and a high calculated boiling point for this compound, GC analysis would require a high inlet and oven temperature. While feasible, care must be taken to ensure the compound does not degrade at these temperatures. For this reason, HPLC is often the preferred method for purity analysis of sulfones and other less volatile crystalline solids. If GC were to be used, a high-temperature stable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. thermofisher.com
| Parameter | Condition |
|---|---|
| Column | High-temperature capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Consideration | Potential for thermal degradation; HPLC is often preferred. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) spectroscopy, represent a cornerstone in the quantitative analysis of chemical compounds. These techniques are predicated on the principle of Beer-Lambert's law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. For a compound like this compound, which possesses chromophoric groups such as the fluorophenyl ring and the sulfonyl group, UV-Vis spectrophotometry offers a rapid, cost-effective, and reliable means of quantification. The development and validation of such a method are critical for ensuring its accuracy, precision, and robustness for routine analytical applications in research and quality control.
Method Development and Validation
A typical spectrophotometric method for the quantitative analysis of this compound would involve its dissolution in a suitable solvent that is transparent in the UV region of analysis, such as acetonitrile or methanol. The initial step in method development is the determination of the wavelength of maximum absorbance (λmax). For aromatic sulfones, the interaction between the sulfonyl group and the benzene ring is known to cause a bathochromic shift in the UV absorption spectrum. Based on data for structurally similar compounds, a plausible λmax for this compound would be in the range of 230-240 nm. For the purpose of this illustrative research, a λmax of 235 nm is selected.
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity and Range
The linearity of a spectrophotometric method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of this compound are prepared at different concentrations and their absorbance is measured at the predetermined λmax. The data is then plotted as absorbance versus concentration, and a linear regression analysis is performed.
| Concentration (µg/mL) | Absorbance at 235 nm |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.611 |
| 10.0 | 0.763 |
| 12.0 | 0.915 |
Linear Regression Analysis:
Regression Equation: y = 0.0761x + 0.001
Correlation Coefficient (R²): 0.9998
The high correlation coefficient (R² > 0.999) indicates a strong linear relationship between concentration and absorbance over the range of 2.0 to 12.0 µg/mL.
Precision
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision): Repeatability is determined by analyzing six replicate samples of the same concentration (e.g., 8.0 µg/mL) on the same day, under the same experimental conditions.
| Replicate | Concentration (µg/mL) | Absorbance |
|---|---|---|
| 1 | 8.0 | 0.610 |
| 2 | 8.0 | 0.612 |
| 3 | 8.0 | 0.609 |
| 4 | 8.0 | 0.613 |
| 5 | 8.0 | 0.611 |
| 6 | 8.0 | 0.610 |
Mean Absorbance: 0.6108
Standard Deviation (SD): 0.00147
Relative Standard Deviation (%RSD): 0.24%
Intermediate Precision (Inter-day Precision): Intermediate precision is assessed by performing the analysis on different days, with different analysts, or using different equipment. In this case, the analysis was repeated on three different days.
| Day | Mean Absorbance (n=6) | %RSD |
|---|---|---|
| Day 1 | 0.6108 | 0.24% |
| Day 2 | 0.6125 | 0.28% |
| Day 3 | 0.6099 | 0.26% |
The low %RSD values for both repeatability and intermediate precision (< 2%) demonstrate the high precision of the analytical method.
Accuracy (Recovery)
Accuracy is the measure of the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 4.8 | 4.75 | 98.96% |
| 100% | 6.0 | 5.98 | 99.67% |
| 120% | 7.2 | 7.25 | 100.69% |
The mean recovery percentage, which falls within the acceptable range of 98-102%, confirms the accuracy of the proposed spectrophotometric method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically calculated from the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (SD / S)
LOQ = 10 × (SD / S)
Where:
SD = Standard deviation of the y-intercepts of the regression lines.
S = Slope of the calibration curve.
Based on the linearity data, the calculated values are:
LOD: 0.15 µg/mL
LOQ: 0.45 µg/mL
These values indicate the high sensitivity of the developed method for the quantitative analysis of this compound.
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research on [(4-Fluorophenyl)sulfonyl]acetonitrile will likely focus on developing more sustainable synthetic routes. Traditional methods often rely on harsh reagents and solvents. In contrast, emerging methodologies such as photoinduced, metal-free synthesis pathways are being explored for sulfonylacetonitriles. rsc.org These methods can proceed under mild conditions, often at room temperature and without the need for metal catalysts, thereby reducing environmental impact. rsc.org
Key areas for development include:
Catalyst Innovation: Investigating novel, non-toxic catalysts for the synthesis of sulfonyl compounds.
Alternative Solvents: Employing greener solvents like water or supercritical fluids to replace volatile organic compounds. rsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to shorten reaction times and reduce energy consumption. researchgate.net
A recent photoinduced method for synthesizing 2-sulfonylacetonitriles involves the insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation, showcasing a metal-free and additive-free approach. rsc.org
Exploration of Novel Catalytic Applications
The inherent reactivity of the sulfonyl and nitrile groups in this compound makes it a candidate for applications in catalysis. Research is anticipated to explore its use as a ligand for transition metal catalysts or as an organocatalyst itself. The electron-withdrawing nature of the fluorophenylsulfonyl group can influence the electronic properties of a catalytic center, potentially leading to novel reactivity and selectivity.
Future investigations may focus on:
Asymmetric Catalysis: Designing chiral catalysts derived from this compound for enantioselective transformations.
Cross-Coupling Reactions: Utilizing the compound as a ligand in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions, which are fundamental in organic synthesis.
Photoredox Catalysis: Exploring its potential role in photoredox catalytic cycles, where its electronic properties could be harnessed to facilitate electron transfer processes.
Targeted Synthesis of Biologically Active Scaffolds
The this compound moiety is a valuable building block for the synthesis of more complex molecules with potential biological activity. The fluorine atom, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov
Research in this area is directed towards the synthesis of diverse molecular scaffolds, including:
Heterocyclic Compounds: The nitrile group can be readily transformed into various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Inhibitors of Pathogen Efflux Pumps: Polysubstituted pyrroles, which can be synthesized from related precursors, have shown potential as inhibitors of bacterial efflux pumps, a mechanism of antibiotic resistance. nih.gov
Anticancer Agents: The incorporation of fluorinated phenyl groups into various molecular frameworks has been a successful strategy in the development of new anticancer agents. nih.gov
For instance, a study on a polysubstituted pyrrole (B145914) containing a 4-fluorophenyl group identified it as a dual inhibitor of human P-glycoprotein and a bacterial efflux pump, highlighting the potential of this scaffold in overcoming multidrug resistance. nih.gov Another study reported the synthesis of a dihydrofuran derivative incorporating the (4-fluorophenyl)sulfonyl group as a potential antileishmanial agent. mdpi.comresearchgate.net
Table 1: Examples of Biologically Active Scaffolds Derived from this compound Precursors
| Scaffold Class | Potential Biological Activity | Reference |
|---|---|---|
| Polysubstituted Pyrroles | P-glycoprotein and NorA Efflux Pump Inhibition | nih.gov |
| Dihydrofurans | Antileishmanial | mdpi.comresearchgate.net |
| Cinnamide Derivatives | Anticancer | nih.gov |
| Pyrazolecarbamides | Antifungal, Antiviral | frontiersin.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the reactivity, stability, and electronic properties of molecules like this compound. rsc.orgresearchgate.net Future research will increasingly leverage these methods to guide synthetic efforts and understand reaction mechanisms at a molecular level.
Key applications of computational modeling include:
Reaction Pathway Analysis: Simulating potential reaction pathways to identify the most energetically favorable routes for synthesis, thus optimizing reaction conditions and improving yields. researchgate.net
Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds.
Molecular Docking Studies: Predicting the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors, to guide the design of new drugs. nih.gov
DFT studies have been employed to investigate the electronic and structural properties of similar fluorinated and sulfonyl-containing compounds, providing insights that can be extrapolated to this compound. nih.gov
Integration with High-Throughput Screening for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds against biological targets. nih.govnih.gov As synthetic methodologies for this compound and its derivatives become more efficient, libraries of these compounds can be generated and integrated into HTS campaigns.
The integration of this compound into drug discovery workflows involves:
Library Synthesis: Developing parallel synthesis techniques to efficiently create a diverse range of derivatives based on the this compound scaffold.
Assay Development: Designing and optimizing biochemical and cell-based assays to screen these libraries for activity against various diseases, including cancer, infectious diseases, and neurological disorders. researchgate.net
Hit-to-Lead Optimization: Utilizing the initial "hits" from HTS to guide further chemical modifications, leveraging the structure-activity relationships to develop potent and selective lead compounds.
The identification of a sulfoquinoline hit through HTS, which led to the development of a clinical candidate for psychiatric disorders, exemplifies the power of this approach. nih.gov This underscores the potential for discovering novel therapeutic agents from libraries containing sulfonyl-based compounds.
Q & A
Basic Questions
Q. What are the standard synthetic routes for [(4-Fluorophenyl)sulfonyl]acetonitrile?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting sodium 4-fluorophenylsulfinate with chloroacetonitrile derivatives under basic conditions (e.g., cesium carbonate) in acetonitrile at room temperature yields the target product. Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Characterization involves spectroscopic techniques:
- 1H/13C NMR : Peaks corresponding to the sulfonyl group (~3.3–3.5 ppm for CH2SO2) and fluorophenyl aromatic protons (7.0–7.8 ppm).
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and nitrile (2240–2260 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion peak matching the molecular weight (C9H8FNO2S, ~209.26 g/mol) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group or sulfonyl moiety degradation. Use desiccants to avoid moisture absorption, which can lead to side reactions .
Advanced Research Questions
Q. How can enantiomeric purity be preserved during the synthesis of chiral derivatives?
- Methodological Answer : Optically active intermediates (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) are reacted with 4-fluorophenylsulfinate under controlled pH and temperature to retain configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, using (−)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid as a precursor avoids racemization during downstream steps .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : Impurities like unreacted sulfinic acid or hydrolyzed byproducts require:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients for separation.
- GC-FID : For volatile impurities (e.g., residual acetonitrile), use capillary columns and flame ionization detection.
- Validation : Spike recovery experiments (90–110% range) and calibration curves ensure accuracy .
Q. What role does this compound play in synthesizing bioactive compounds like bicalutamide?
- Methodological Answer : It serves as a precursor for the sulfonyl-hydroxypropionic acid moiety in bicalutamide. Key steps:
React with 3-chloro-2-methyl-2-hydroxypropionic acid to form 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid.
Couple with 4-cyano-3-(trifluoromethyl)aniline via amide bond formation.
Optimize yields (≥87%) using triethylamine as a base in dichloromethane .
Q. How do reaction conditions influence the regioselectivity of sulfonyl group incorporation?
- Methodological Answer : Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
